N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide
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Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.19507097 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide, commonly referred to as G856-4141, is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H27N3O5, and it features a benzodioxole ring, a morpholine moiety, and a dimethylphenyl group. The structural representation can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₅ |
IUPAC Name | This compound |
SMILES | Cc1cccc(C)c1NC(C(NCC(c(cc1)cc2c1OCO2)N1CCOCC1)=O)=O |
InChI Key | MDL Number (MFCD) |
Research indicates that G856-4141 exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases. For instance, it shows potential in inhibiting MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival .
- Regulation of Apoptosis : G856-4141 has been observed to influence apoptotic pathways by modulating proteins involved in cell death. It promotes the formation of anti-apoptotic complexes that can mitigate cell death under certain conditions .
- Circadian Rhythm Modulation : The compound also plays a role in regulating circadian rhythms by phosphorylating key proteins involved in the circadian clock mechanism, such as BMAL1 and CLOCK .
Case Studies and Research Findings
Several studies have investigated the effects of G856-4141 on various cancer cell lines and biological models:
- In Vitro Studies : In a study examining leukemia cells (MV4-11 and MOLM13), G856-4141 demonstrated significant growth inhibition at concentrations as low as 0.3 µM, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations revealed that the compound's inhibition of MEK1/2 led to decreased phosphorylation of downstream targets like ERK1/2, which is critical for cell survival signaling pathways. This was corroborated by Western blot analyses showing reduced levels of phosphorylated ERK upon treatment with G856-4141 .
Toxicological Profile
While exploring the therapeutic potential of G856-4141, it is essential to consider its toxicity profile. Preliminary studies suggest that at high doses (e.g., 100 mg/kg), the compound exhibits signs of toxicity; however, it maintains a favorable therapeutic index at lower doses .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of G856-4141, it is useful to compare it with structurally related compounds:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
G856-4141 | 0.3 - 1.2 | MEK1/2 inhibition |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide | > 10 | Unknown |
AZD6244 (a known MEK inhibitor) | 0.014 - 0.050 | MEK1/2 inhibition |
This table highlights G856-4141's potency compared to other compounds targeting similar pathways.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15-3-4-16(2)18(11-15)25-23(28)22(27)24-13-19(26-7-9-29-10-8-26)17-5-6-20-21(12-17)31-14-30-20/h3-6,11-12,19H,7-10,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHRNKQOKWNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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